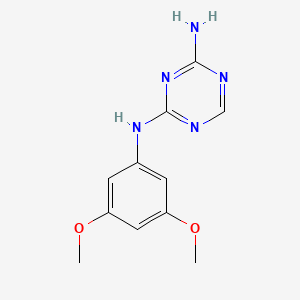

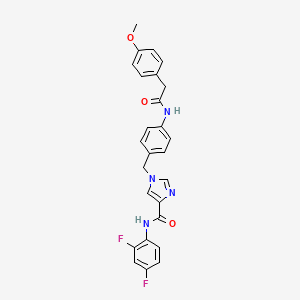

![molecular formula C18H17ClN4OS B2483483 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide CAS No. 1351822-09-7](/img/structure/B2483483.png)

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves multistep reactions, including condensation, chlorination, aminolysis, reduction, and nucleophilic addition processes. For instance, a method involving the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been utilized to synthesize related compounds, showcasing the complexity and diversity of synthetic routes available for thiazole derivatives (Zhu et al., 2014).

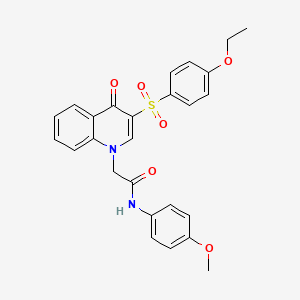

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide, is characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques help in determining the arrangement of atoms and the presence of functional groups within the molecule, crucial for understanding its reactivity and properties (Anuradha et al., 2014).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including nucleophilic addition and cycloaddition, which are influenced by their functional groups. For example, formal [3 + 2] cycloadditions involving ynamides and unprotected isoxazol-5-amines have been developed to access functionalized pyrrole derivatives, showcasing the versatile reactivity of thiazole-based compounds (Cao et al., 2019).

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, are explored for their antitumor properties. Some of these compounds have advanced to preclinical testing stages, indicating their potential in cancer drug development (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antitubercular Activity of Heteroaromatic Compounds

A review on the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide and related derivatives reveals significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. These findings underscore the relevance of heteroaromatic compounds in developing new anti-TB drugs (Asif, M., 2014).

Heterocyclic Amines and Carcinogenicity

Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, food, and beverages addresses the carcinogenic potential of heterocyclic amines found in cooked meats. The analytical methods for detecting these compounds are crucial for understanding their biological effects and exposure levels (Teunissen, S. F., Rosing, H., Schinkel, A., Schellens, J., & Beijnen, J., 2010).

Eigenschaften

IUPAC Name |

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c1-11-5-3-4-6-13(11)9-21-17(24)16-12(2)22-18(25-16)23-15-8-7-14(19)10-20-15/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFKPUPGTJLQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)

![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)